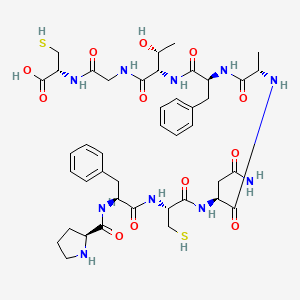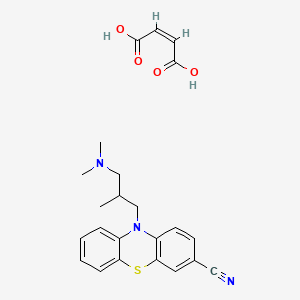
9,10-Dioxo-9,10-dihydro-anthracene-2,6-disulfonyl dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dioxo-9,10-dihydro-anthracene-2,6-disulfonyl dichloride is a chemical compound with the molecular formula C16H8Cl2O6S2 It is a derivative of anthracene, characterized by the presence of two sulfonyl chloride groups at the 2 and 6 positions, and two oxo groups at the 9 and 10 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-9,10-dihydro-anthracene-2,6-disulfonyl dichloride typically involves the oxidation of anthracene derivatives followed by sulfonation and chlorination reactions. One common method includes the oxidation of anthracene to form anthraquinone, which is then sulfonated to introduce sulfonic acid groups. These sulfonic acid groups are subsequently converted to sulfonyl chlorides using reagents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Dioxo-9,10-dihydro-anthracene-2,6-disulfonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonothioates.
Reduction Reactions: The oxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo further oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for converting sulfonic acids to sulfonyl chlorides.
Sodium Borohydride (NaBH4): A mild reducing agent for reducing oxo groups.
Phosphorus Pentachloride (PCl5): Another reagent for chlorination reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
9,10-Dioxo-9,10-dihydro-anthracene-2,6-disulfonyl dichloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Employed in the development of biochemical assays and as a reagent in the modification of biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 9,10-Dioxo-9,10-dihydro-anthracene-2,6-disulfonyl dichloride involves its reactivity towards nucleophiles due to the presence of electrophilic sulfonyl chloride groups. These groups can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in various chemical modifications and conjugation reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Dioxo-9,10-dihydro-anthracene-2,6-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of sulfonyl chlorides.
Anthraquinone-2-sulfonic acid: Contains a single sulfonic acid group and is used in dye production.
2,6-Diaminoanthraquinone: Contains amino groups and is used in the synthesis of dyes and pigments.
Uniqueness
9,10-Dioxo-9,10-dihydro-anthracene-2,6-disulfonyl dichloride is unique due to the presence of both sulfonyl chloride and oxo groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
36003-87-9 |
|---|---|
Molekularformel |
C14H6Cl2O6S2 |
Molekulargewicht |
405.2 g/mol |
IUPAC-Name |
9,10-dioxoanthracene-2,6-disulfonyl chloride |
InChI |
InChI=1S/C14H6Cl2O6S2/c15-23(19,20)7-1-3-9-11(5-7)14(18)10-4-2-8(24(16,21)22)6-12(10)13(9)17/h1-6H |
InChI-Schlüssel |
CZNYYPMFWGMKRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


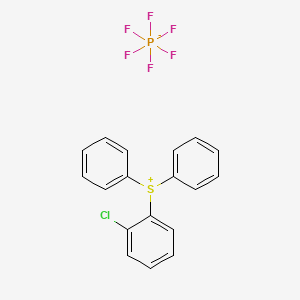


![4-[(4,7,7-Trimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene)methyl]benzoic Acid](/img/structure/B15289615.png)
![4-[(2-chloro-7H-purin-6-yl)amino]-2-methylbut-2-en-1-ol](/img/structure/B15289618.png)
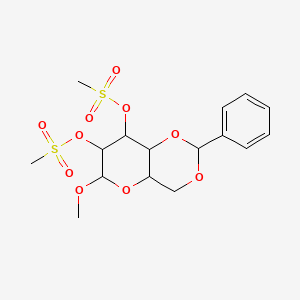
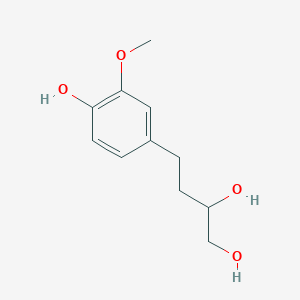

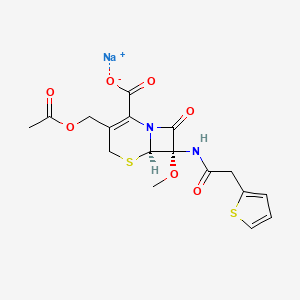
![5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile](/img/structure/B15289658.png)
![2-[(3-Carboxy-1-oxo-2-propenyl)amino]-5-hydroxybenzoic Acid](/img/structure/B15289662.png)
![10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride](/img/structure/B15289664.png)
